4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride
Overview
Description
“4-(Chloromethyl)pyridine hydrochloride” is a laboratory chemical . It is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in separation and purification of the peptide .
Synthesis Analysis
The synthesis of “4-(chloromethyl)pyridine hydrochloride” involves several steps :
- 4-methylpyridine is oxidized into 4-picolinic acid with potassium permanganate .
- The 4-picolinic acid and methanol react to produce methyl pyridine-4-carboxylate .
- The methyl pyridine-4-carboxylate is reduced to 4-pyridinemethanol .
- The 4-pyridinemethanol reacts with thionyl chloride to produce the target product .
Molecular Structure Analysis
The molecular formula of “4-(Chloromethyl)pyridine hydrochloride” is C6H6ClN · HCl . Its molecular weight is 164.03 .
Chemical Reactions Analysis
The specific chemical reactions involving “4-(chloromethyl)pyridine hydrochloride” are not well-documented .
Physical and Chemical Properties Analysis
“4-(Chloromethyl)pyridine hydrochloride” is a powder with a melting point of 166-173 °C (lit.) . It is soluble in water .
Scientific Research Applications
Synthetic Chemistry Applications
One study focused on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This process involves a two-step synthesis leading to 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which serves as a convenient intermediate for producing disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines with potential pharmacological properties (Ogurtsov & Rakitin, 2021).
Corrosion Inhibition
Research on pyrazole derivatives, including those similar to 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride, has shown significant anticorrosion activity for steel in hydrochloric acid solutions. These compounds, such as 1,1'-propane-1,3-diylbis[3-(chloromethyl)-5-methyl-1Hpyrazole], demonstrated over 90% inhibition efficiency, indicating their potential as effective corrosion inhibitors (Ouali et al., 2013).
Material Science
In the field of material science, the study of pyrazole derivatives extends to their use as ligands in the synthesis of water-soluble pyrazolate rhodium(I) complexes. These complexes, derived from 3,5-dimethylpyrazoles, exhibit solubility in polar solvents like water, highlighting their applicability in catalysis and potentially other areas requiring water-soluble materials (Esquius et al., 2000).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-(chloromethyl)-1-methylpyrazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2.ClH/c1-8-4-5(2-6)3-7-8;/h3-4H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGPQOYGZVAPAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154312-86-4 | |
Record name | 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.